molecular formula C10H13FN2O2 B12982347 Ethyl 2-amino-3-(6-fluoropyridin-3-yl)propanoate

Ethyl 2-amino-3-(6-fluoropyridin-3-yl)propanoate

Cat. No.: B12982347
M. Wt: 212.22 g/mol
InChI Key: OPTPIXLWKQYCII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-(6-fluoropyridin-3-yl)propanoate is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of an ethyl ester group, an amino group, and a fluoropyridine moiety. The incorporation of fluorine into the pyridine ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(6-fluoropyridin-3-yl)propanoate typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-fluoropyridine-3-carboxylic acid.

    Esterification: The carboxylic acid is then esterified using ethanol in the presence of a catalyst such as sulfuric acid to form ethyl 6-fluoropyridine-3-carboxylate.

    Amination: The ester is subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(6-fluoropyridin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-3-(6-fluoropyridin-3-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(6-fluoropyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The amino group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Ethyl 2-amino-3-(6-fluoropyridin-3-yl)propanoate can be compared with other similar compounds such as:

    Ethyl 2-amino-3-(2-fluoropyridin-3-yl)propanoate: Differing in the position of the fluorine atom on the pyridine ring.

    Mthis compound: Differing in the ester group (methyl vs. ethyl).

    Ethyl 2-amino-3-(4-fluoropyridin-3-yl)propanoate: Differing in the position of the fluorine atom on the pyridine ring.

These comparisons highlight the unique properties of this compound, such as its specific binding affinities and reactivity patterns, which can be attributed to the position of the fluorine atom and the nature of the ester group.

Properties

Molecular Formula

C10H13FN2O2

Molecular Weight

212.22 g/mol

IUPAC Name

ethyl 2-amino-3-(6-fluoropyridin-3-yl)propanoate

InChI

InChI=1S/C10H13FN2O2/c1-2-15-10(14)8(12)5-7-3-4-9(11)13-6-7/h3-4,6,8H,2,5,12H2,1H3

InChI Key

OPTPIXLWKQYCII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CN=C(C=C1)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.